ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate is a complex organic compound with a unique structure that includes benzofuran rings and ethoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate typically involves multiple steps, including the formation of benzofuran rings and the introduction of ethoxycarbonyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(ethoxycarbonyl)phenoxyacetate: Shares the ethoxycarbonyl group but differs in the overall structure and functional groups.
Benzofuran derivatives: Compounds with similar benzofuran rings but different substituents and functional groups.
Properties
IUPAC Name |
ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N2O9/c1-3-43-35(41)31-29(25-9-5-7-11-27(25)46-31)37-33(39)21-13-17-23(18-14-21)45-24-19-15-22(16-20-24)34(40)38-30-26-10-6-8-12-28(26)47-32(30)36(42)44-4-2/h5-20H,3-4H2,1-2H3,(H,37,39)(H,38,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAFHQYDNMIACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=C(OC6=CC=CC=C65)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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